
4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a core unit in many drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . One common method involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds . Another approach involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
Quinoxaline is a bicyclic compound, structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific compound you mentioned, “4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline”, would have a cyclopropyl group attached to the 4th carbon atom and a fluorine atom attached to the 5th carbon atom of the quinoxaline ring.Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. For example, they can participate in aromatic nucleophilic substitution reactions . The specific reactions that “4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline” can undergo would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline” would depend on its specific structure. Generally, quinoxaline derivatives are crystalline compounds . The presence of the cyclopropyl and fluoro groups would likely affect its properties such as solubility, melting point, and reactivity.Applications De Recherche Scientifique
Antiviral Applications
4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline: has shown promise in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other RNA and DNA viruses . This suggests that EN300-2774501 could potentially be developed into antiviral agents targeting a broad range of viruses.
Anti-inflammatory and Analgesic Activities
The compound’s structural similarity to indole derivatives that have demonstrated anti-inflammatory and analgesic activities suggests it may also possess these properties . Research could explore its efficacy in reducing inflammation and pain, comparing its performance with existing drugs like indomethacin and celecoxib.
Anticancer Potential
Indole derivatives have been found to possess anticancer activities, which makes EN300-2774501 a candidate for cancer research . Its potential to bind with high affinity to multiple receptors could be leveraged to develop new therapeutic agents that target specific pathways involved in cancer progression.
Antioxidant Properties
Compounds with a quinoxaline structure have been synthesized and evaluated for their antioxidant potential . EN300-2774501 could be investigated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial and Antitubercular Effects
The broad-spectrum biological activities of indole derivatives include antimicrobial and antitubercular effects . EN300-2774501 could be studied for its effectiveness against various bacterial strains, including those causing tuberculosis.
Antidiabetic and Antimalarial Applications
Given the diverse biological activities of its structural analogs, EN300-2774501 might also be explored for its antidiabetic and antimalarial applications . Its impact on glucose metabolism and malaria parasites could open up new avenues for treatment in these fields.
Mécanisme D'action
The mechanism of action of quinoxaline derivatives can vary depending on their structure and the target they interact with. Some quinoline derivatives, for example, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Orientations Futures
Propriétés
IUPAC Name |
4-cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-9-2-1-3-10-11(9)14(7-6-13-10)8-4-5-8/h1-3,8,13H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQHAJCZYSABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


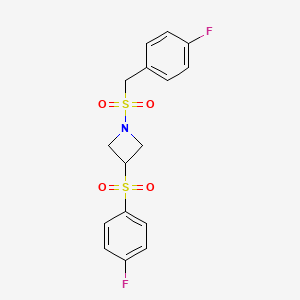
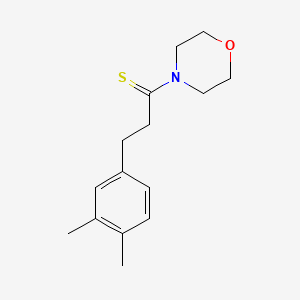
![Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate](/img/structure/B2762915.png)
![9-bromo-4-methoxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2762916.png)
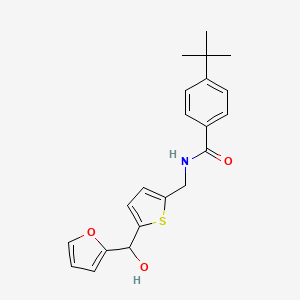
![1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2762920.png)
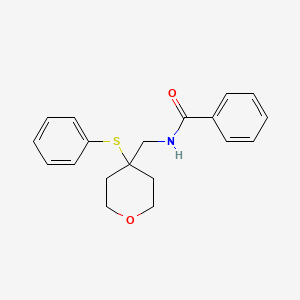
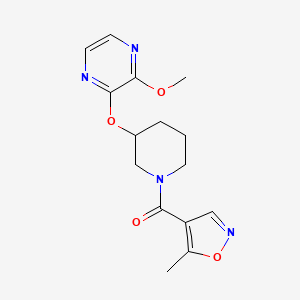
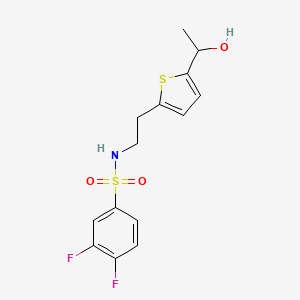
![Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2762926.png)


![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2762933.png)